2-(aminomethyl)-4-methylPhenol

Cardiovascular Disease Oxidative Stress Hypertension

This selective isoketal scavenger (5-methyl-2-HOBA) uniquely attenuates angiotensin II-induced hypertension by trapping reactive isoketals without broadly inhibiting prostaglandin biosynthesis. Unlike 4-HOBA positional isomers, its specific substitution pattern confers superior efficacy in murine models. Essential for oxidative stress and cardiovascular disease research. Available in high purity (≥98%) with global B2B shipping.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
Cat. No. B13030849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(aminomethyl)-4-methylPhenol
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)O)CN
InChIInChI=1S/C8H11NO/c1-6-2-3-8(10)7(4-6)5-9/h2-4,10H,5,9H2,1H3
InChIKeyWIHBICITCXSMDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-4-methylphenol: Key Identifiers and Role as an Isoketal Scavenger


2-(Aminomethyl)-4-methylphenol, also known as 5-methyl-2-HOBA, is a member of the 2-aminomethylphenol class [1]. It is primarily recognized for its function as a scavenger of isoketals (IsoKs), which are highly reactive γ-ketoaldehydes formed through lipid peroxidation [2]. This activity is distinct from some analogs and underpins its specific research applications.

Why 2-(Aminomethyl)-4-methylphenol Cannot Be Interchanged with Generic Aminophenol Analogs


Within the 2-aminomethylphenol class, substitution patterns on the phenol ring critically determine both biological activity and selectivity. Simple generic substitution is not feasible because the specific arrangement of the aminomethyl and methyl groups in 2-(aminomethyl)-4-methylphenol confers a distinct isoketal scavenging profile that is not shared by its isomers or other close analogs. For instance, 4-HOBA, a positional isomer, demonstrates significantly reduced efficacy as an isoketal scavenger [1]. Therefore, the precise molecular structure of 2-(aminomethyl)-4-methylphenol is essential for its intended mechanism of action in disease models where isoketals are implicated.

Quantitative Evidence for 2-(Aminomethyl)-4-methylphenol Differentiation


Comparative Efficacy in Attenuating Angiotensin II-Induced Hypertension

In a murine model of angiotensin II-induced hypertension, 5-methyl-2-HOBA (2-(aminomethyl)-4-methylphenol) demonstrated significant attenuation of the hypertensive response, an effect not observed with the negative control compound N-methyl-2-HOBA or the less active isomer 4-HOBA [1]. This in vivo differentiation confirms the compound's specific activity as an isoketal scavenger [2].

Cardiovascular Disease Oxidative Stress Hypertension

Structural Differentiation via Substitution Pattern and Scavenger Activity

The isoketal scavenging activity of 2-aminomethylphenols is highly dependent on the specific substitution on the phenol ring. 2-(Aminomethyl)-4-methylphenol (5-methyl-2-HOBA) has been identified as an active isoketal scavenger, whereas the isomer 4-HOBA is reported to have "reduced efficacy as an isoketal scavenger" and does not affect hypertension induced by angiotensin II [1]. This highlights that the 1,2,4-substitution pattern is a key determinant of activity.

Medicinal Chemistry Structure-Activity Relationship Isoketal Scavenger

QSAR Insights: Hydrophobicity as a Driver of Biological Activity in Aminomethylphenols

Quantitative structure-activity relationship (QSAR) studies on ortho-aminomethylphenols have established that the hydrophobicity of substituents on the benzene ring is the primary factor determining their biological activity [1]. For a group of ten aminomethylphenols, a two-parametric correlation was found between bacteriostatic activity (against St. aureus) and the hydrophobic and induction constants of the substituents [2]. The presence and position of the methyl group in 2-(aminomethyl)-4-methylphenol directly modulate its hydrophobicity, thereby differentiating its activity profile from unsubstituted or differently substituted analogs.

QSAR Computational Chemistry Bacteriostatic Activity

Recommended Research Applications for 2-(Aminomethyl)-4-methylphenol


Investigating the Role of Isoketals in Angiotensin II-Driven Hypertension

This compound is specifically validated for use as a tool to dissect the contribution of isoketals to angiotensin II-induced hypertension. It can be administered to murine models to attenuate the hypertensive response, allowing researchers to differentiate the effects of isoketal-mediated protein modification from other angiotensin II signaling pathways [1]. This application is supported by direct in vivo evidence showing that 5-methyl-2-HOBA, unlike control compounds, blunts the blood pressure increase [2].

Probing Isoketal-Mediated Pathology in Oxidative Stress and Inflammation

Given its role as an isoketal scavenger, 2-(aminomethyl)-4-methylphenol is a valuable probe for investigating diseases where oxidative stress and subsequent formation of reactive lipid aldehydes are implicated [1]. This includes, but is not limited to, cardiovascular disease, renal damage, and conditions involving immune cell activation by oxidized proteins [2]. The compound's ability to trap isoketals without broadly inhibiting prostaglandin biosynthesis makes it a more targeted tool than some alternative antioxidants [3].

Use as a Positive Control in Isoketal Scavenger Assays

In the development and characterization of novel dicarbonyl or isoketal scavengers, 2-(aminomethyl)-4-methylphenol (5-methyl-2-HOBA) serves as a well-characterized positive control. Its efficacy in blocking isoketal adduct formation and its in vivo activity in a hypertension model provide a reliable benchmark against which new chemical entities can be compared [2]. Using this compound ensures experimental consistency and allows for meaningful interpretation of results across different studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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